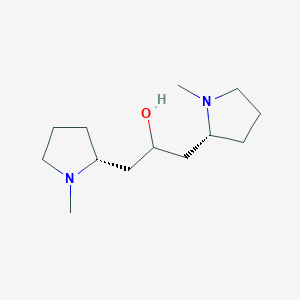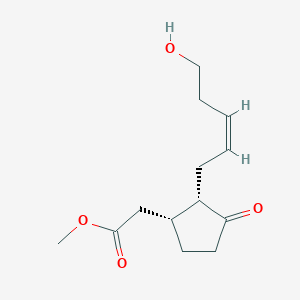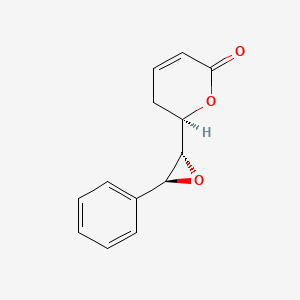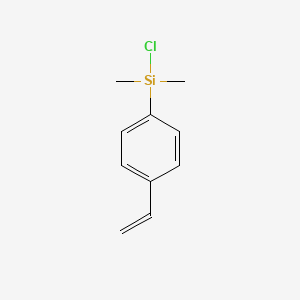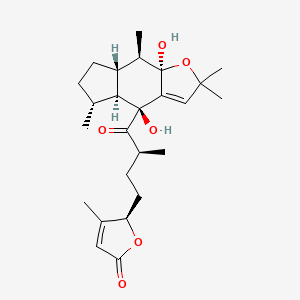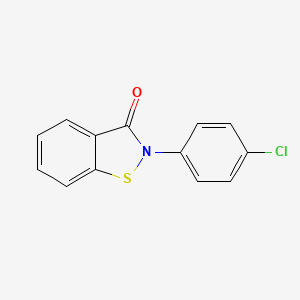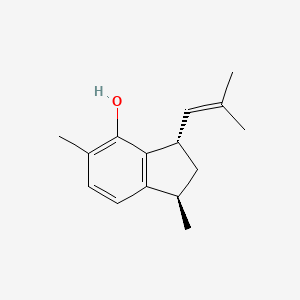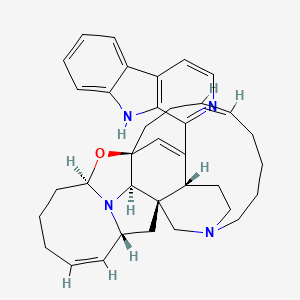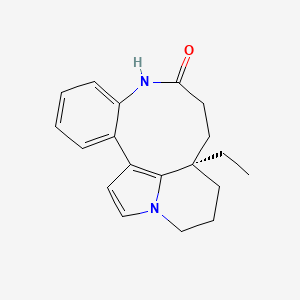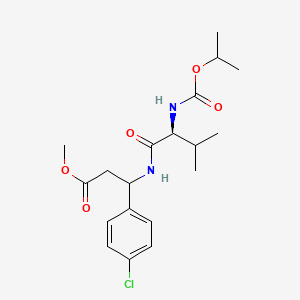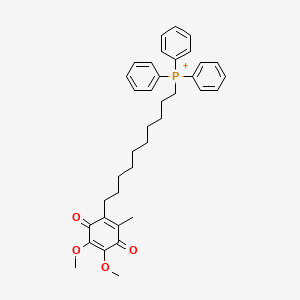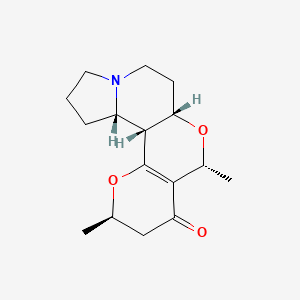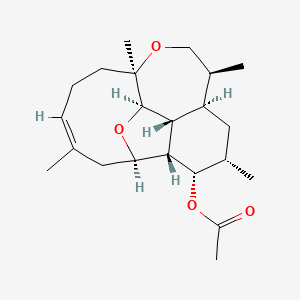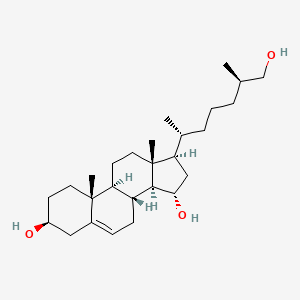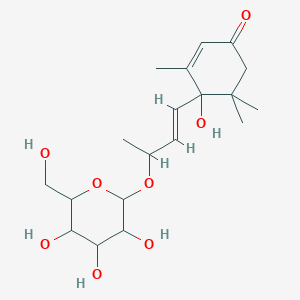
Corchoionol C 9-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corchoionol c 9-glucoside, also known as corchoionoside C, belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Corchoionol c 9-glucoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Corchoionol c 9-glucoside has been primarily detected in urine. Within the cell, corchoionol c 9-glucoside is primarily located in the cytoplasm. Outside of the human body, corchoionol c 9-glucoside can be found in alcoholic beverages and fruits. This makes corchoionol c 9-glucoside a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
Corchoionol C 9-glucoside, identified as corchoionoside C, has been isolated from mature fruits of Capparis spinosa. The isolation process involved spectroscopic, chiroptic, and chemical evidence, highlighting its significance in phytochemistry and natural product research. This compound is a metabolite of (+)-(S)-abscisic acid, indicating its potential role in plant physiology and biochemistry (Çalış, Kuruüzüm-Uz, Lorenzetto, & Rüedi, 2002).
Role in Traditional Medicine
Corchoionol C 9-glucoside, along with other ionone glucosides, has been found in Corchorus olitorius, a plant known as "moroheiya" in Japanese. These compounds, including corchoionosides A, B, and C, have shown to inhibit histamine release from rat peritoneal exudate cells induced by antigen-antibody reaction, suggesting their potential therapeutic applications in allergy and immune response research (Yoshikawa, Shimada, Saka, Yoshizumi, Yamahara, & Matsuda, 1997).
Nutritional and Pharmacological Applications
A comprehensive review of Corchorus species, including Corchorus olitorius, highlights their nutritional attributes and pharmacological properties. These plants are rich in various phytochemicals such as cardiac glycosides, phenols, flavonoids, and sterols. Corchoionol C 9-glucoside, as part of these phytochemicals, contributes to the plants' antitumor, anticancer, antioxidant, antinociceptive, anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticonvulsant, antidiabetic, antiobesity, and cardiovascular properties, making them valuable for medicinal and functional food applications (Biswas, Dey, Huang, Deng, Birhanie, Zhang, Akhter, Liu, & Li, 2022).
Propiedades
Nombre del producto |
Corchoionol C 9-glucoside |
|---|---|
Fórmula molecular |
C19H30O8 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
4-hydroxy-3,5,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+ |
Clave InChI |
SWYRVCGNMNAFEK-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
Sinónimos |
corchoionoside C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



